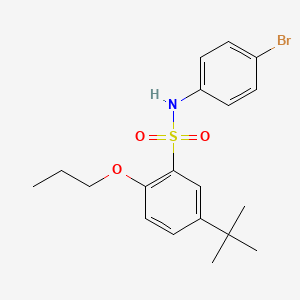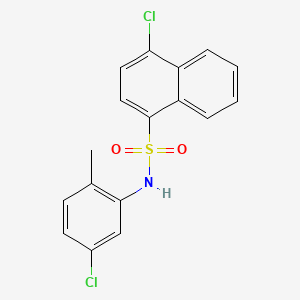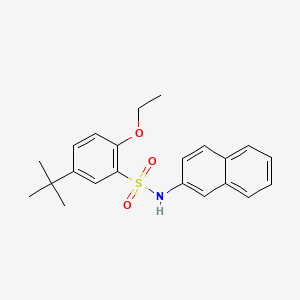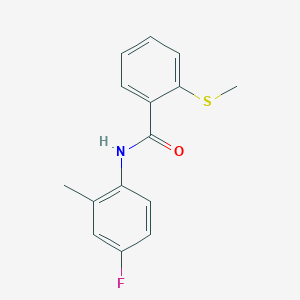
N-(4-methyl-2-oxo-chromen-7-yl)hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methyl-2-oxo-chromen-7-yl)hexanamide is a synthetic compound that has gained significant interest in scientific research due to its potential pharmacological properties. This compound belongs to the class of chromenone derivatives, which have been reported to exhibit a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of N-(4-methyl-2-oxo-chromen-7-yl)hexanamide is not fully understood. However, it has been suggested that its pharmacological activities may be due to its ability to modulate various signaling pathways in the body. For example, it has been reported to inhibit the expression of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS, which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects
N-(4-methyl-2-oxo-chromen-7-yl)hexanamide has been shown to have various biochemical and physiological effects. It has been reported to reduce oxidative stress and lipid peroxidation, which are associated with various diseases such as cancer, cardiovascular disease, and neurodegenerative diseases. It has also been shown to inhibit the growth and proliferation of cancer cells, and to induce cell cycle arrest and apoptosis in these cells. In addition, it has been reported to have antimicrobial, antifungal, and antiviral properties, making it a potential candidate for the development of new antimicrobial agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-methyl-2-oxo-chromen-7-yl)hexanamide is its high purity and stability, which makes it suitable for use in various lab experiments. It is also relatively easy to synthesize and can be obtained in high yield. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the research on N-(4-methyl-2-oxo-chromen-7-yl)hexanamide. One area of interest is the development of new drugs based on this compound for the treatment of various diseases. Another area of interest is the investigation of its potential as a natural antioxidant and its ability to protect against oxidative stress. In addition, further studies are needed to fully understand the mechanism of action of this compound and its effects on different signaling pathways in the body. Overall, the research on N-(4-methyl-2-oxo-chromen-7-yl)hexanamide has the potential to lead to the development of new drugs and therapies for the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-(4-methyl-2-oxo-chromen-7-yl)hexanamide involves the reaction of 4-methyl-7-hydroxychromen-2-one with hexanoyl chloride in the presence of a base such as triethylamine. The reaction takes place under mild conditions and results in the formation of the desired product with high yield and purity.
Aplicaciones Científicas De Investigación
N-(4-methyl-2-oxo-chromen-7-yl)hexanamide has been extensively studied for its potential pharmacological properties. It has been reported to exhibit antioxidant, anti-inflammatory, and anticancer activities. In addition, it has been shown to possess antimicrobial, antifungal, and antiviral properties. These properties make it a promising candidate for the development of new drugs to treat various diseases.
Propiedades
IUPAC Name |
N-(4-methyl-2-oxochromen-7-yl)hexanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-3-4-5-6-15(18)17-12-7-8-13-11(2)9-16(19)20-14(13)10-12/h7-10H,3-6H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XARBKQJIYWGUNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methyl-2-oxo-chromen-7-yl)hexanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[[4-[(4-Cyano-2-methoxyphenoxy)methyl]phenyl]methoxy]-3-methoxybenzonitrile](/img/structure/B7456792.png)
![2-(4-acetylphenoxy)-N-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]acetamide](/img/structure/B7456801.png)

![1-[2-[4-(4-Fluorophenyl)sulfonylpiperazin-1-yl]-2-oxoethyl]quinoxalin-2-one](/img/structure/B7456810.png)

![[2-chloro-5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-(2,3-dihydroindol-1-yl)methanone](/img/structure/B7456828.png)
![N-(2-methoxydibenzofuran-3-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B7456833.png)
![ethyl 4-methyl-6-[[methyl-[[4-(trifluoromethyl)phenyl]methyl]amino]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B7456835.png)